molecular formula C17H18N2O4S B5597031 methyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]methoxy}benzoate

methyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]methoxy}benzoate

Cat. No.: B5597031
M. Wt: 346.4 g/mol
InChI Key: JSRVALZWBDMVCZ-UHFFFAOYSA-N
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Description

Methyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]methoxy}benzoate is a complex organic compound that features a benzothiazole ring fused with a benzoate ester

Scientific Research Applications

Methyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]methoxy}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]methoxy}benzoate typically involves multiple steps. One common method starts with the preparation of 4,5,6,7-tetrahydro-1,3-benzothiazole, which is then reacted with appropriate reagents to introduce the carbamoyl and methoxy groups. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of methyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]methoxy}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
  • 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2

Uniqueness

Methyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]methoxy}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

IUPAC Name

methyl 4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-22-16(21)11-6-8-12(9-7-11)23-10-15(20)19-17-18-13-4-2-3-5-14(13)24-17/h6-9H,2-5,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRVALZWBDMVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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